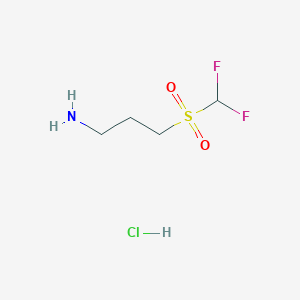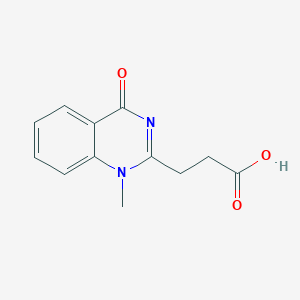
1-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea" is a structurally complex molecule that may be related to various urea derivatives which have been studied for their potential medicinal properties. Urea derivatives are known to play a significant role in medicinal chemistry due to their diverse biological activities, including anticancer properties , enzyme inhibition , and as neuropeptide receptor antagonists .
Synthesis Analysis
The synthesis of urea derivatives often involves the reaction of isocyanates with primary or secondary amines. In the case of the compound , although the exact synthesis method is not detailed in the provided papers, similar compounds have been synthesized using computer-aided design and evaluated for their biological activities . For instance, diaryl ureas have been designed and synthesized, demonstrating significant antiproliferative effects on various cancer cell lines . Another study reported the synthesis of urea derivatives by reacting tolyl isocyanate with primary and secondary amines .
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The optimization of the lead compounds often involves modifications to various parts of the molecule, such as the stereochemistry, the phenylethyl segment, the urea portion, and the phenoxyphenyl group . These modifications can lead to compounds with potent activity, as seen in the case of neuropeptide Y5 receptor antagonists .
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions, depending on their functional groups and the conditions applied. For example, the protecting group di-(4-methoxyphenyl)methyl can be used in the synthesis of urethanes and uridine derivatives and can be removed by specific reagents like ceric ammonium nitrate on silica or 2,3-dichloro-5,6-dicyanoquinone . This highlights the versatility of urea derivatives in chemical synthesis and the importance of protecting groups in the development of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. These properties can affect the compound's solubility, stability, and interaction with biological targets. For instance, the introduction of a flexible spacer in the synthesis of acetylcholinesterase inhibitors was found to be compatible with high inhibitory activities, suggesting that the physical flexibility of the molecule can play a role in its biological function . Additionally, the enzyme inhibition and anticancer activities of urea derivatives have been investigated, with some compounds showing significant inhibition of urease, β-glucuronidase, and phosphodiesterase enzymes, as well as in vitro anticancer activity .
Aplicaciones Científicas De Investigación
Urea and Urease in Biological Systems
Urea Biosensors : Urea, a key organic compound in nitrogen metabolism, is monitored using biosensors for its concentration in various biological and environmental contexts. These biosensors utilize enzyme urease for urea detection, with advancements incorporating materials such as nanoparticles and conducting polymers to improve sensitivity and durability (Botewad et al., 2021).
Urease Inhibitors : The role of urease inhibitors is significant in treating infections caused by urease-producing bacteria, notably in the gastric and urinary tracts. Research on urease inhibitors, including urea derivatives, highlights their potential in medical applications to combat related diseases (Kosikowska & Berlicki, 2011).
Drug Design : Ureas exhibit unique hydrogen bonding capabilities, making them integral to drug-target interactions. Their incorporation into small molecules has shown a broad range of bioactivities, underlining their importance in medicinal chemistry and drug design for various biological targets (Jagtap et al., 2017).
Potential Therapeutic Applications
- Neurodegenerative and Psychiatric Diseases : Compounds with urea motifs, like ursolic acid, demonstrate a range of biological activities beneficial for treating neurodegenerative and psychiatric disorders. Their effects include anti-inflammatory and antioxidant properties, essential for managing diseases like Alzheimer's and depression (Ramos-Hryb et al., 2017).
Propiedades
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[(2-methyl-1H-indol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-14-9-16-10-15(3-8-20(16)24-14)12-23-22(28)25-17-11-21(27)26(13-17)18-4-6-19(29-2)7-5-18/h3-10,17,24H,11-13H2,1-2H3,(H2,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPLHCXFYMHMBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2521456.png)




![2-(8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2521462.png)

![(E)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B2521466.png)
![2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2521468.png)
![5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2521470.png)
![2-[hydroxy(pyridin-4-yl)methyl]-2,3-dihydro-1H-pyrrolizin-1-one](/img/structure/B2521471.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2521472.png)
![3-cyclohexyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2521475.png)
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-ol dihydrochloride](/img/structure/B2521476.png)